molecular formula C7H16Cl2N2 B573079 (1R,6S)-6-(aminomethyl)cyclohex-3-en-1-amine;dihydrochloride CAS No. 1212137-93-3

(1R,6S)-6-(aminomethyl)cyclohex-3-en-1-amine;dihydrochloride

Cat. No.: B573079
CAS No.: 1212137-93-3
M. Wt: 199.119
InChI Key: HGZDPVIIRMZSOT-AUCRBCQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of (1R,6S)-6-(aminomethyl)cyclohex-3-en-1-amine;dihydrochloride typically involves the following steps:

Chemical Reactions Analysis

(1R,6S)-6-(aminomethyl)cyclohex-3-en-1-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

    Hydrolysis: The dihydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Scientific Research Applications

(1R,6S)-6-(aminomethyl)cyclohex-3-en-1-amine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,6S)-6-(aminomethyl)cyclohex-3-en-1-amine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

(1R,6S)-6-(aminomethyl)cyclohex-3-en-1-amine;dihydrochloride can be compared with other similar compounds, such as:

Properties

CAS No.

1212137-93-3

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.119

IUPAC Name

(1R,6S)-6-(aminomethyl)cyclohex-3-en-1-amine;dihydrochloride

InChI

InChI=1S/C7H14N2.2ClH/c8-5-6-3-1-2-4-7(6)9;;/h1-2,6-7H,3-5,8-9H2;2*1H/t6-,7+;;/m0../s1

InChI Key

HGZDPVIIRMZSOT-AUCRBCQYSA-N

SMILES

C1C=CCC(C1CN)N.Cl.Cl

Synonyms

trans-6-Aminomethyl-cyclohex-3-enylamine dihydrochloride

Origin of Product

United States

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